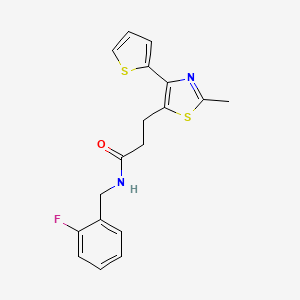

N-(2-fluorobenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

Description

N-(2-fluorobenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a thiazole-based compound featuring a 2-fluorobenzyl group attached to the propanamide moiety and a 2-methyl-4-(thiophen-2-yl) substituent on the thiazole ring. Thiazoles are heterocyclic scaffolds known for diverse bioactivities, including anticancer, antimicrobial, and pesticidal properties . The fluorobenzyl group enhances lipophilicity and metabolic stability, while the thiophene ring contributes to π-π interactions in biological targets .

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2OS2/c1-12-21-18(15-7-4-10-23-15)16(24-12)8-9-17(22)20-11-13-5-2-3-6-14(13)19/h2-7,10H,8-9,11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJMTLFWYZEFFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)CCC(=O)NCC2=CC=CC=C2F)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

Introduction of the Thiophene Group: The thiophene group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a nucleophilic substitution reaction using 2-fluorobenzyl bromide and a suitable nucleophile.

Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amide coupling reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce functional groups such as ketones or nitro groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: 2-fluorobenzyl bromide, thiophene boronic acid, palladium catalysts.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-fluorobenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes or receptors, and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Comparisons :

- N-(2-(4-methoxyphenoxy)ethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide (): Differs in the substitution of the 2-fluorobenzyl group with a 4-methoxyphenoxyethyl chain.

Thiazole Derivatives with Anticancer Activity

Key Comparisons :

- Compound 7b (IC₅₀ = 1.61 µg/mL) and Compound 11 (IC₅₀ = 1.98 µg/mL) ():

- Both feature 4-methyl-2-phenylthiazole cores but lack the thiophene and fluorobenzyl groups.

- The target compound’s thiophene moiety may enhance DNA intercalation or kinase inhibition, while the fluorobenzyl group could improve blood-brain barrier penetration.

Pesticidal Thiazole-Propanamide Derivatives

Key Comparisons :

- N-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide (P6, ):

- Contains a pyridinyl-thiazole core and trifluoropropylthio side chain.

- The target compound’s thiophene and fluorobenzyl groups may reduce pesticidal activity but improve selectivity for mammalian targets.

Triazole-Thiazole Hybrids ()

Key Comparisons :

Biological Activity

N-(2-fluorobenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from various research studies and data sources.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of the thiazole ring : This is achieved through the reaction of appropriate thioketones with α-bromo ketones.

- Fluorination : The introduction of the fluorobenzyl group is performed using electrophilic aromatic substitution methods.

- Amidation : The final step involves coupling the thiazole derivative with a suitable amine to form the amide bond.

Antiproliferative Effects

Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown:

- Cell Lines Tested : The compound was evaluated against breast, colon, and lung cancer cell lines.

- IC50 Values : The compound demonstrated IC50 values in the micromolar range, indicating potent activity against these cancer types.

Table 1 summarizes the antiproliferative activities observed in various studies.

The mechanism of action for this compound appears to involve:

- Inhibition of Cell Cycle Progression : The compound induces cell cycle arrest in the G1 phase, leading to reduced proliferation rates.

- Apoptosis Induction : Evidence suggests that it promotes apoptosis in cancer cells through intrinsic pathways, as indicated by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

- Impact on Signaling Pathways : It may modulate key signaling pathways involved in cancer progression, including MAPK and PI3K/Akt pathways.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

-

In Vivo Studies : Animal models have shown that treatment with this compound leads to significant tumor reduction without severe toxicity.

- A study involving xenograft models indicated a tumor volume reduction of over 50% after 28 days of treatment.

- Combination Therapies : Research has explored the use of this compound in combination with existing chemotherapeutics, showing enhanced efficacy and reduced side effects compared to monotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.